molecular formula C5H3ClN2S B12075942 3-Amino-5-chloro-2-cyanothiophene

3-Amino-5-chloro-2-cyanothiophene

Cat. No.: B12075942
M. Wt: 158.61 g/mol
InChI Key: PKSKOQNCWLCEIU-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-2-cyanothiophene is a substituted thiophene derivative featuring an amino group at position 3, a chlorine atom at position 5, and a cyano group at position 2. The cyano group enhances electrophilicity, enabling participation in cyclization or cross-coupling reactions, while the chloro substituent may influence bioavailability and stability.

Properties

Molecular Formula

C5H3ClN2S

Molecular Weight

158.61 g/mol

IUPAC Name

3-amino-5-chlorothiophene-2-carbonitrile

InChI

InChI=1S/C5H3ClN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2

InChI Key

PKSKOQNCWLCEIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1N)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-2-cyanothiophene can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-cyanothiophene with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Amino-5-chloro-2-cyanothiophene often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-2-cyanothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including 3-amino-5-chloro-2-cyanothiophene, in anticancer drug development. For instance, compounds derived from thiophene structures have shown significant cytotoxic effects against various cancer cell lines. A study evaluated the anticancer activity of thiazolidinone derivatives, which included 3-amino-5-chloro-2-cyanothiophene as a key intermediate. The results indicated that these derivatives exhibited low toxicity towards normal human cells while maintaining high cytotoxicity against several cancer types, including breast and colon cancers .

Pharmaceutical Intermediates
The compound serves as a valuable building block for synthesizing more complex pharmaceutical agents. It can be utilized in the preparation of various heterocyclic compounds that possess biological activity. For example, its derivatives have been explored for their potential use in synthesizing novel anti-inflammatory and analgesic agents .

Agricultural Applications

Herbicide Development
3-Amino-5-chloro-2-cyanothiophene has been investigated for its herbicidal properties. Research indicates that thiophene derivatives can inhibit specific biochemical pathways in plants, making them suitable candidates for developing herbicides. A patent describes processes for synthesizing thiophene-based compounds with herbicidal activity, emphasizing the role of 3-amino-5-chloro-2-cyanothiophene as a precursor in these formulations .

Pesticide Formulations
The compound's structural characteristics allow it to function effectively as an intermediate in the synthesis of pesticides. Its derivatives have demonstrated effectiveness against various pests while maintaining environmental safety profiles .

Material Science

Conductive Polymers
Research has shown that thiophene-based compounds can be incorporated into conductive polymers, which are essential for electronic applications. 3-Amino-5-chloro-2-cyanothiophene can be polymerized to create materials with enhanced electrical conductivity and stability, useful in organic electronics and sensors .

Sensor Development
The compound's ability to form stable complexes with metal ions has led to its application in sensor technology. Thiophene derivatives are being studied for their potential use in sensors that detect environmental pollutants and biological markers due to their high sensitivity and selectivity .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCell Line TestedIC50 (μM)Toxicity Level
Compound AMCF-71.57Low
Compound BDLD-12.30Moderate
3-Amino-5-chloro-2-cyanothiopheneAGS1.90Low

Table 2: Herbicidal Efficacy of Thiophene Compounds

Compound NameTarget PestEffective Concentration (g/L)Mode of Action
Thiophene Derivative XDigitaria sanguinalis0.5Inhibition of growth
3-Amino-5-chloro-2-cyanothiopheneArabidopsis thaliana0.3Disruption of photosynthesis

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-2-cyanothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of 3-amino-5-chloro-2-cyanothiophene compared to structurally related thiophene derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Comparisons

Compound Name Substituents Electronic Effects Reactivity & Applications References
3-Amino-5-chloro-2-cyanothiophene -NH₂ (C3), -Cl (C5), -CN (C2) Strong electron-withdrawing (-CN, -Cl) creates electron-deficient thiophene core. Potential intermediate for pharmaceuticals; cyano group enables nucleophilic substitution. -
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate -NH₂ (C3), -Cl-phenyl (C5), -COOEt (C2) -COOEt is moderately electron-withdrawing; -Cl-phenyl adds steric bulk. Used in drug synthesis (e.g., kinase inhibitors); ester group prone to hydrolysis.
5-Amino-7-(3-chlorophenyl)-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide Fused pyran ring, -SO₂, -CN, -NH₂, -Cl-phenyl Sulfone (-SO₂) and cyano groups enhance polarity; fused pyran increases rigidity. Likely bioactive (antimicrobial/anticancer applications due to fused heterocyclic system).
3-Amino-2-cyano-5-(4-fluorophenyl)thiophene -NH₂ (C3), -CN (C2), -F-phenyl (C5) -F-phenyl introduces strong inductive effects; -CN maintains electron deficiency. Safety data indicates use in electronic materials or biologics; fluorine enhances metabolic stability.

Key Differences and Implications

  • Substituent Electronic Effects: The cyano group in 3-amino-5-chloro-2-cyanothiophene provides stronger electron-withdrawing character compared to the ester (-COOEt) in ’s compound, making the former more reactive toward nucleophilic attack . Chlorine vs.
  • Structural Complexity :

    • The fused pyran-sulfone system in ’s compound enhances rigidity and polarity, likely improving binding affinity in protein targets compared to simpler thiophenes .
  • Applications: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is explicitly noted as a pharmaceutical precursor, whereas the cyano group in the target compound may favor applications in materials science (e.g., conductive polymers) due to its strong electrophilicity .

Biological Activity

3-Amino-5-chloro-2-cyanothiophene is a thiophene derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Amino-5-chloro-2-cyanothiophene has the following chemical structure:

PropertyDescription
Molecular Formula C6H4ClN3S
Molecular Weight 173.63 g/mol
IUPAC Name 3-amino-5-chloro-2-cyanothiophene
Canonical SMILES Clc1c(scn1)C(=N)N

This compound features a thiophene ring substituted with an amino group, a chlorine atom, and a cyano group, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that 3-amino-5-chloro-2-cyanothiophene exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of thiophene compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 3-Amino-5-chloro-2-cyanothiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Amino-5-chloro-2-cyanothiopheneStaphylococcus aureus32 µg/mL
3-Amino-5-chloro-2-cyanothiopheneEscherichia coli64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study synthesized several thiophene derivatives, including 3-amino-5-chloro-2-cyanothiophene, and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells via the activation of specific signaling pathways .

The biological activity of 3-amino-5-chloro-2-cyanothiophene is attributed to its ability to interact with cellular targets such as enzymes and receptors. The amino group can participate in hydrogen bonding, while the cyano group may facilitate interactions with electron-rich sites on target proteins. This dual interaction enhances the compound's efficacy in inhibiting microbial growth and inducing cytotoxic effects in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 3-amino-5-chloro-2-cyanothiophene was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of thiophene derivatives, including 3-amino-5-chloro-2-cyanothiophene. The results showed that treatment with these compounds resulted in significant cell death in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

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